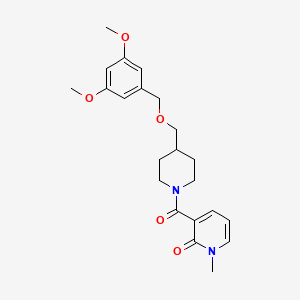

3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

CAS No.: 1788666-41-0

Cat. No.: VC6931585

Molecular Formula: C22H28N2O5

Molecular Weight: 400.475

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788666-41-0 |

|---|---|

| Molecular Formula | C22H28N2O5 |

| Molecular Weight | 400.475 |

| IUPAC Name | 3-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |

| Standard InChI | InChI=1S/C22H28N2O5/c1-23-8-4-5-20(21(23)25)22(26)24-9-6-16(7-10-24)14-29-15-17-11-18(27-2)13-19(12-17)28-3/h4-5,8,11-13,16H,6-7,9-10,14-15H2,1-3H3 |

| Standard InChI Key | BVKXPFOGUCDHIY-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC |

Introduction

3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry due to its potential biological activity and medicinal applications. This compound features a pyridine ring, a piperidine moiety, and a 3,5-dimethoxybenzyl group, which contribute to its solubility and pharmacological properties.

Synthesis

The synthesis of 3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include the use of bases such as sodium hydride, solvents like dichloromethane, and specific catalysts to facilitate the reactions. Reaction conditions such as temperature and time must be carefully controlled to achieve optimal yields.

Potential Biological Activity

The mechanism of action of 3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one likely involves interaction with specific biological targets such as enzymes or receptors. Upon administration, the compound may bind to active sites on target proteins, modulating their activity through competitive inhibition or allosteric modulation. Such interactions could lead to various pharmacological effects depending on the target involved.

Comparison with Similar Compounds

Piperidine derivatives, including 3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, are known for their diverse biological activities. For instance, compounds like 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS: 1396877-28-3) also feature a piperidine ring but differ in their functional groups and applications .

Comparison Table

| Compound | Molecular Weight | Functional Groups | Potential Applications |

|---|---|---|---|

| 3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one | Approximately 344.41 g/mol | Pyridine, Piperidine, 3,5-dimethoxybenzyl | Medicinal chemistry and drug development |

| 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide | 372.5 g/mol | Piperidine, 3,5-dimethoxybenzyl, Sulfonamide | Various chemical applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume